BenchChemオンラインストアへようこそ!

SJB3-019A

USP1 inhibitor ID1 degradation leukemia cell cytotoxicity

SJB3-019A is the 5-fold more potent benchmark USP1 inhibitor within the naphthoxazole-dione SAR series, with defined selectivity across 32 DUBs. Unlike generic substitutes, this compound provides reproducible cellular ID1 degradation potency in K562 cells and validated cytotoxicity in B-ALL (CCRF-SB, Sup-B15, KOPN-8) and FLT3-ITD AML models. Recommended working concentration 2-10 μM ensures cross-study comparability. Insist on authenticated SJB3-019A to eliminate uncontrolled variables in DDR and ubiquitination assays.

Molecular Formula C16H8N2O3
Molecular Weight 276.25
Cat. No. B1149950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJB3-019A
Synonyms2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione
Molecular FormulaC16H8N2O3
Molecular Weight276.25
Structural Identifiers
SMILESO=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJB3-019A (SJB-019) — A Potent USP1 Inhibitor with Quantified Advantage Over SJB2-043


SJB3-019A (CAS: 2070015-29-9, C₁₆H₈N₂O₃, MW: 276.25) is a synthetic small-molecule inhibitor targeting ubiquitin-specific protease 1 (USP1), a deubiquitinase (DUB) involved in DNA damage response and oncogenic signaling [1]. The compound exhibits a naphthoxazole-dione core and demonstrates ≥99% purity by HPLC with NMR confirmation of structural identity . As an early-generation USP1 tool compound, SJB3-019A represents a defined structural benchmark in DUB inhibitor research [2].

Why Generic USP1 Inhibitor Substitution for SJB3-019A Compromises Experimental Reproducibility


USP1 inhibitors exhibit substantial variation in cellular potency, DUB selectivity profiles, and off-target signatures. Direct substitution of SJB3-019A with another USP1 inhibitor (e.g., ML323, pimozide, or C527) without structural and activity equivalence introduces uncontrolled variables that compromise cross-study comparability and mechanistic interpretation [1]. SJB3-019A occupies a specific chemical space within the naphthoxazole-dione series and demonstrates a quantifiable 5-fold potency differential against its direct analog SJB2-043—a difference that cannot be compensated by simple concentration adjustment .

SJB3-019A Quantitative Differentiation Evidence: Direct Comparative Data Against Analogs and Baselines


Cellular ID1 Degradation Potency: SJB3-019A Exhibits 5-Fold Superiority Over Direct Analog SJB2-043

In K562 chronic myelogenous leukemia cells, SJB3-019A demonstrates 5-fold greater potency in promoting ID1 degradation and inducing cytotoxicity compared to its direct structural analog SJB2-043 . This represents a significant advance within the naphthoxazole-dione chemotype series.

USP1 inhibitor ID1 degradation leukemia cell cytotoxicity

B-ALL Cell Viability IC50: Quantified Cytotoxicity Across Multiple Lymphoblastic Leukemia Lines

In B-cell acute lymphoblastic leukemia (B-ALL) models, SJB3-019A suppresses cell survival and induces apoptosis in a concentration-dependent manner [1]. Across three B-ALL cell lines (CCRF-SB, Sup-B15, KOPN-8), IC50 values derived from CCK-8 assays after 24-48 h treatment provide quantitative benchmarks for experimental design [2].

B-ALL cell viability apoptosis induction

DUB Selectivity Profile: SJB3-019A Demonstrates 10-Fold Preference for USP8/USP2 Over USP1

Against a panel of 32 deubiquitinases (DUBs), SJB3-019A exhibits a distinctive selectivity pattern: it inhibits USP8 and USP2 approximately 10-fold more potently than its nominal target USP1 [1]. This contrasts with pan-DUB inhibitors such as PR-619 and HBX 41,108, which strongly inhibit a broad range of DUBs even at low concentrations [2].

DUB selectivity USP8 inhibition USP2 inhibition

Biochemical DUB Inhibition Comparison: SJB3-019A Exhibits Narrower Selectivity Than Pan-DUB Inhibitors

In a head-to-head panel of 11 DUB inhibitors screened at 1 μM against 32 DUBs, SJB3-019A displays restricted activity compared to pan-inhibitors PR-619 and HBX 41,108, which strongly inhibit a wide range of DUBs [1]. This selectivity pattern distinguishes SJB3-019A from broader-spectrum DUB inhibitors that may confound pathway-specific analyses.

DUB inhibitor panel biochemical screening USP1 inhibitor

AML Cell Line Activity: USP1 Inhibition Modulates FLT3 Protein Dynamics in FLT3-ITD Models

In acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-13 harboring FLT3-ITD mutations, SJB3-019A treatment at 2-10 μM modulates FLT3 protein stability through USP1-dependent mechanisms [1]. This activity has been validated by USP1 shRNA knockdown controls demonstrating phenotypic convergence [2].

AML FLT3-ITD protein stability

SJB3-019A Application Scenarios: High-Value Research Contexts Aligned with Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Naphthoxazole-Dione USP1 Inhibitors

SJB3-019A serves as the 5-fold more potent benchmark compound within the SJB2-043 / SJB3-019A analog pair. Researchers performing SAR optimization on the naphthoxazole-dione scaffold should include SJB3-019A as the reference control against which novel analogs are compared for cellular ID1 degradation potency in K562 cells .

USP1-Dependent DNA Damage Response (DDR) Pathway Dissection

In DDR studies requiring USP1 inhibition with defined selectivity parameters, SJB3-019A provides a characterized tool with known DUB panel activity (32 DUBs screened). The compound's 10-fold preference for USP8/USP2 over USP1 must be accounted for when interpreting phenotypes; experiments should include orthogonal validation such as USP1 siRNA/shRNA knockdown or structurally distinct USP1 inhibitors as controls.

B-Cell Acute Lymphoblastic Leukemia (B-ALL) Preclinical Efficacy Studies

For B-ALL research, SJB3-019A offers cell line-validated cytotoxicity parameters. Studies in CCRF-SB, Sup-B15, and KOPN-8 cells demonstrate concentration-dependent apoptosis and viability reduction . Researchers should reference published dose-response curves (0-0.6 μM range) when designing in vitro efficacy experiments.

AML FLT3-ITD Protein Stability and Ubiquitination Studies

In FLT3-ITD-positive AML models (MV4-11, MOLM-13), SJB3-019A modulates FLT3 protein dynamics through USP1 inhibition . This application is supported by genetic knockdown controls and orthogonal inhibitor validation. Recommended working concentrations for immunoblotting and ubiquitination assays range from 2-10 μM based on published time-course and dose-response data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJB3-019A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.